2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-cyclohexyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJPZWKBZNEAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CN=C(O2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484430-27-4 | |
| Record name | 2-(chloromethyl)-5-cyclohexyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Chloromethyl 5 Cyclohexyl 1,3 Oxazole
Strategies for the Formation of the 1,3-Oxazole Ring System
The construction of the 2,5-disubstituted oxazole (B20620) core of 2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole can be achieved through various modern synthetic routes. These methods offer different advantages concerning substrate scope, reaction conditions, and functional group tolerance.
Cyclodehydration Reactions of Acyclic Precursors (e.g., α-Amino Ketones, Amides)
Cyclodehydration reactions are among the most classical and direct methods for oxazole synthesis. The Robinson-Gabriel synthesis, for instance, involves the cyclization and subsequent dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole. pharmaguideline.com For the synthesis of this compound, this would involve the preparation of an N-(1-cyclohexyl-2-oxoalkyl)chloroacetamide precursor, which is then treated with a dehydrating agent.
The key step is the intramolecular cyclization of the keto-amide, followed by elimination of water to form the aromatic oxazole ring. Various reagents have been developed to promote this transformation under mild conditions. informahealthcare.com
Table 1: Dehydrating Agents for Robinson-Gabriel Type Synthesis
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Triflic Anhydride | Et3N, Pyridine (B92270) | informahealthcare.com |
| Phosphorus Oxychloride | Toluene, Reflux | nih.gov |
| Sulfuric Acid | Acetic Anhydride | pharmaguideline.com |
The precursor, an α-chloroacetamido ketone, could be synthesized by the acylation of an α-amino ketone, which in turn can be prepared from a corresponding cyclohexyl-substituted ketone.
Cycloisomerization of N-Propargylamides and Related Substrates
The cycloisomerization of N-propargylamides has emerged as a powerful and atom-economical method for constructing the oxazole ring. tandfonline.com This reaction is typically catalyzed by transition metals, such as gold, zinc, or palladium, which act as π-acids to activate the alkyne moiety for nucleophilic attack by the amide oxygen. informahealthcare.comnih.govfao.org
To apply this method for the synthesis of this compound, the required starting material would be N-(1-cyclohexylprop-2-yn-1-yl)chloroacetamide. The subsequent 5-endo-dig cyclization would yield the desired 2,5-disubstituted oxazole. informahealthcare.comresearchgate.net
Table 2: Catalysts for N-Propargylamide Cycloisomerization
| Catalyst | Solvent | Temperature | Reference |
|---|---|---|---|
| Zn(OTf)2 | Dichloroethane | 80 °C | nih.govfao.org |
| Ph3PAuNTf2 | Dichloroethane | 60 °C | informahealthcare.com |
| Palladium Catalysts | Toluene | 100 °C | organic-chemistry.org |
This methodology is valued for its often mild reaction conditions and tolerance of various functional groups. researchgate.net
Van Leusen Oxazole Synthesis and its Derivations
The Van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.orgorganic-chemistry.org In its classic form, an aldehyde reacts with TosMIC in the presence of a base (like K2CO3) to form a 5-substituted oxazole. nih.govmdpi.com
For the target compound, this compound, a direct application of the classical Van Leusen reaction would involve reacting cyclohexanecarbaldehyde with TosMIC to yield 5-cyclohexyl-1,3-oxazole (B6210502). nih.govmdpi.com This would necessitate a subsequent, and potentially challenging, chloromethylation step at the C2 position.
However, derivations of the Van Leusen reaction can provide access to polysubstituted oxazoles. One-pot syntheses of 4,5-disubstituted oxazoles have been developed using TosMIC, aldehydes, and aliphatic halides in ionic liquids. nih.govmdpi.com While this specific substitution pattern is not the target, it highlights the adaptability of the methodology. A more tailored approach would require a modified isocyanide reagent that carries the chloro- or protected hydroxymethyl group, which could then react with cyclohexanecarbaldehyde to directly install the required substituents at the C2 and C5 positions. The reaction proceeds through the deprotonation of the isocyanide, nucleophilic attack on the aldehyde, cyclization to an oxazoline (B21484) intermediate, and subsequent elimination of toluenesulfinic acid to form the aromatic ring. wikipedia.orgorganic-chemistry.org
Oxidative Cyclization Methodologies
Oxidative cyclization methods provide an alternative route to oxazoles from readily accessible starting materials, often avoiding the need for pre-functionalized precursors. A notable example is the iodine-catalyzed tandem oxidative cyclization, which can produce 2,5-disubstituted oxazoles. organic-chemistry.orgnih.gov This reaction typically involves an α-amino ketone and an aldehyde in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.orgacs.org
To synthesize this compound, one could envision a reaction between 2-amino-1-cyclohexylethanone and a chloroacetaldehyde equivalent. The reaction is proposed to proceed through the formation of an enol intermediate, followed by intramolecular attack and subsequent oxidation to furnish the oxazole ring. organic-chemistry.org This metal-free approach is advantageous as it avoids potential contamination of the final product with residual metal ions. nih.govacs.org
Another powerful strategy is the copper-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization. organic-chemistry.org The requisite enamide precursor could be prepared from a cyclohexyl ketone and chloroacetamide.
Table 3: Reagent Systems for Oxidative Cyclization of Oxazoles
| Catalyst/Mediator | Oxidant | Substrates | Reference |
|---|---|---|---|
| Iodine | TBHP | α-Amino Ketone + Aldehyde | organic-chemistry.orgnih.gov |
| Copper(II) salts | O2 | Enamides | organic-chemistry.org |
| Pd(OAc)2/Cu(OAc)2 | O2 | β-Keto Amides + Alkenes | rsc.org |
Multicomponent Reactions for Oxazole Construction
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. rsc.org This approach offers significant advantages in terms of atom economy, convergence, and operational simplicity.
An acid-promoted MCR has been developed for the synthesis of fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles. acs.org Adapting this strategy for this compound could involve the reaction of cyclohexylglyoxal, chloroacetonitrile, and a suitable third component under acidic conditions. The use of chloroacetonitrile would directly install the chloromethyl group at the C2 position of the oxazole ring. These reactions represent a convenient methodology for the construction of diverse heterocyclic scaffolds under mild conditions. acs.org
Transition Metal-Catalyzed Cyclization Approaches
Transition metal catalysis offers a broad spectrum of possibilities for oxazole synthesis, often enabling reactions that are not feasible through other means. acs.org These methods are characterized by high efficiency, selectivity, and mild reaction conditions.
One such approach is the cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides with alkynes to afford 2,5-disubstituted oxazoles. rsc.org For the target molecule, this pathway would utilize an N-pivaloyloxyamide derived from chloroacetic acid and 1-ethynylcyclohexane. This reaction proceeds under mild conditions and demonstrates a broad substrate scope. rsc.org
Palladium-catalyzed reactions are also prominent in this area. For example, the coupling of N-propargylamides with aryl iodides followed by in-situ cyclization provides 2,5-disubstituted oxazoles. organic-chemistry.org Other metals like ruthenium and copper have also been employed to catalyze the cyclization of various precursors to yield oxazole and oxazoline derivatives. rsc.orgacs.org A copper(II)-catalyzed oxidative cyclization of enamides, for instance, allows for the synthesis of 2,5-disubstituted oxazoles via vinylic C-H functionalization. organic-chemistry.org
Table 4: Examples of Transition Metal-Catalyzed Oxazole Syntheses
| Metal Catalyst | Reactants | Reaction Type | Reference |
|---|---|---|---|
| Cobalt(III) Complex | N-Pivaloyloxyamide + Alkyne | [3+2] Cycloaddition | rsc.org |
| Palladium(0) Complex | N-Propargylamide + Aryl Iodide | Coupling/Cyclization | organic-chemistry.org |
| Ruthenium(II) Porphyrin/CuCl | Carboxylic Acid + Alkyne | Cyclization | acs.org |
These transition metal-catalyzed routes provide powerful and flexible strategies for accessing complex oxazole structures like this compound from simple and readily available starting materials.
Introduction of the Chloromethyl Moiety
The incorporation of a chloromethyl group at the 2-position of the oxazole ring is a key transformation in the synthesis of this compound. This can be achieved through various strategies, including direct chloromethylation of a pre-formed oxazole ring, transformation of a related functional group, or incorporation of the chloromethyl unit during the ring-forming step.
Direct Chloromethylation of Precursors
Direct chloromethylation of a 5-cyclohexyl-1,3-oxazole precursor is a straightforward approach to introduce the chloromethyl group. This electrophilic substitution reaction typically involves the use of a chloromethylating agent, such as chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether, in the presence of a Lewis acid catalyst. The reaction is generally carried out in an inert solvent like dichloromethane at low temperatures to control reactivity and minimize side reactions organic-chemistry.org.
The reactivity of the oxazole ring towards electrophilic substitution is crucial for the success of this method. The 2-position of the oxazole ring is generally susceptible to electrophilic attack. The choice of the chloromethylating agent and reaction conditions is critical to achieve high yield and selectivity.
| Reagent | Conditions | Solvent | Yield (%) |
| Chloromethyl methyl ether | 0-5 °C | Dichloromethane | 60-75 |
| Bis(chloromethyl) ether | 0-5 °C | Dichloromethane | 65-80 |
Table 1: Representative conditions for the direct chloromethylation of oxazole precursors.
α-Halogenation of 2-Alkyl-2-oxazolines or Related Oxazines
An alternative strategy for introducing the chloromethyl group involves the α-halogenation of a 2-alkyl-substituted oxazoline or oxazine precursor, followed by oxidation or aromatization to the oxazole. For the synthesis of this compound, this would typically start with 2-methyl-5-cyclohexyl-2-oxazoline.
The α-halogenation of 2-alkyloxazolines can be achieved using a variety of halogenating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction is often initiated by a radical initiator or by UV light. The resulting α-chloro-2-alkyloxazoline can then be oxidized to the corresponding oxazole. This two-step process offers a degree of control over the introduction of the halogen.
| Halogenating Agent | Conditions | Intermediate |
| N-chlorosuccinimide | Radical initiator, CCl₄ | 2-(chloromethyl)-5-cyclohexyl-2-oxazoline |
| Sulfuryl chloride | UV light, CH₂Cl₂ | 2-(chloromethyl)-5-cyclohexyl-2-oxazoline |
Table 2: Conditions for α-halogenation of 2-methyl-5-cyclohexyl-2-oxazoline.
One-Pot Synthetic Sequences Incorporating Chloromethylation
One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of work-up and purification steps. A plausible one-pot approach for the synthesis of this compound could involve the reaction of cyclohexanecarboxamide with a suitable three-carbon component that already contains the chloromethyl functionality.
For instance, a modification of the Robinson-Gabriel synthesis could be envisioned. This would involve the reaction of cyclohexanecarboxamide with an α-haloketone such as 1,3-dichloroacetone. The initial N-acylation would be followed by cyclodehydration to form the oxazole ring with the chloromethyl group at the 2-position. The success of such a one-pot reaction would depend on the careful selection of a dehydrating agent that is compatible with the reactants and intermediates.
Regioselective Synthesis of this compound
The regioselective construction of the 2,5-disubstituted oxazole ring is paramount to the successful synthesis of the target molecule. Several synthetic strategies allow for the unambiguous placement of the chloromethyl and cyclohexyl groups.
One reliable method is the reaction of a cyclohexanecarbonyl-containing precursor with a reagent that provides the nitrogen and the C2-chloromethyl unit of the oxazole ring. For example, the reaction of 2-amino-1-cyclohexylethanone with chloroacetyl chloride would lead to an intermediate amide, which upon cyclodehydration, would yield the desired this compound.
Alternatively, the Van Leusen oxazole synthesis provides a powerful tool for the regioselective formation of 2,5-disubstituted oxazoles. In a hypothetical application to the target molecule, this could involve the reaction of cyclohexanecarbaldehyde with tosylmethyl isocyanide (TosMIC) and a source of the chloromethyl group. However, the standard Van Leusen protocol is more commonly used for 4,5-disubstituted oxazoles. A modification of this reaction or a different isocyanide-based method would be necessary to achieve the desired 2,5-substitution pattern.
Exploration of Sustainable and Green Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of this compound can benefit from the application of green chemistry principles, such as the use of alternative reaction media and catalysts.
Application of Ionic Liquids in Oxazole Synthesis
Ionic liquids (ILs) have emerged as promising green solvents for a variety of organic transformations, including the synthesis of heterocycles. Their negligible vapor pressure, high thermal stability, and ability to be recycled make them attractive alternatives to volatile organic solvents organic-chemistry.org.
In the context of oxazole synthesis, ionic liquids can serve as both the solvent and a promoter for the reaction. For example, the Van Leusen synthesis of 4,5-disubstituted oxazoles has been successfully carried out in ionic liquids such as [bmim]Br, [bmim][BF₄], and [bmim][PF₆] organic-chemistry.org. These reactions often proceed with high yields, and the ionic liquid can be recovered and reused multiple times without a significant loss in activity organic-chemistry.org.
While a specific application of ionic liquids for the synthesis of this compound has not been extensively reported, the existing literature on the use of ionic liquids for the synthesis of other substituted oxazoles suggests that this would be a fruitful area of investigation researchgate.net. The use of an ionic liquid could potentially enhance the reaction rate and selectivity in both the direct chloromethylation and the one-pot cyclization strategies.
| Ionic Liquid | Role | Potential Advantages |
| [bmim]Br | Solvent/Catalyst | Recyclability, enhanced reaction rates |
| [bmim][BF₄] | Solvent | High thermal stability, good solvating power |
| [bmim][PF₆] | Solvent | Non-volatile, reusable |
Table 3: Potential ionic liquids for the synthesis of this compound.
Metal-Free Catalysis and Oxidant-Free Conditions
The development of synthetic routes that avoid the use of heavy metals and external oxidants is a significant goal in modern organic chemistry, aligning with the principles of green chemistry. These approaches aim to reduce environmental impact and minimize toxic residues in the final products. For the synthesis of oxazole derivatives, including potentially this compound, several metal-free strategies have been explored. These methods often rely on the use of alternative catalysts and reaction conditions to achieve the desired cyclization.
Recent research has highlighted methodologies that proceed under metal-free conditions, sometimes also eliminating the need for an external oxidant. One notable approach involves the use of tetramethylammonium iodide (TBAI) to mediate the cyclization of propargylic amides. This transition-metal-free and oxidant-free reaction provides a practical and efficient pathway for the selective synthesis of oxazoles. Although the specific synthesis of this compound has not been explicitly detailed using this method, the reaction's tolerance for various functional groups suggests its potential applicability.
Another prominent metal-free approach utilizes iodine as a catalyst for the tandem oxidative cyclization of α-amino ketones with aldehydes. acs.org While this method is metal-free, it often employs an oxidant such as tert-butyl hydroperoxide (TBHP) to facilitate the reaction. acs.org The reaction proceeds smoothly under mild conditions and demonstrates a broad substrate scope. acs.org For instance, the reaction of various aromatic aldehydes with 2-amino-1-phenylethanone hydrochloride in the presence of iodine and TBHP yields 2,5-disubstituted oxazoles in good yields. acs.orgorganic-chemistry.org The optimization of reaction conditions has identified iodine as an essential catalyst for this transformation. acs.orgorganic-chemistry.org
The development of these methods is driven by the desire to create more sustainable and economical synthetic pathways. The absence of metal catalysts alleviates concerns about metal contamination in the final products, which is particularly crucial in medicinal chemistry.
Below are interactive data tables summarizing the findings from studies on metal-free synthesis of 2,5-disubstituted oxazoles, which could be foundational for developing a synthesis for this compound.
Table 1: Iodine-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles acs.org
| Aldehyde Reactant | Amine Reactant | Catalyst | Oxidant | Base | Solvent | Yield (%) |
| 4-Chlorobenzaldehyde | 2-Amino-1-phenylethanone hydrochloride | Iodine (0.3 equiv) | TBHP (1.5 equiv) | NaHCO₃ (1.0 equiv) | DMF | 79 |
| 4-Nitrobenzaldehyde | 2-Amino-1-phenylethanone hydrochloride | Iodine (0.3 equiv) | TBHP (1.5 equiv) | NaHCO₃ (1.0 equiv) | DMF | 85 |
| 2-Naphthaldehyde | 2-Amino-1-phenylethanone hydrochloride | Iodine (0.3 equiv) | TBHP (1.5 equiv) | NaHCO₃ (1.0 equiv) | DMF | 81 |
| Benzaldehyde | 2-Amino-1-phenylethanone hydrochloride | Iodine (0.3 equiv) | TBHP (1.5 equiv) | NaHCO₃ (1.0 equiv) | DMF | 75 |
Table 2: Substrate Scope in Iodine-Catalyzed Oxazole Synthesis acs.orgorganic-chemistry.org
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)-5-phenyloxazole | 78 |
| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-phenyloxazole | 72 |
| 3 | 3-Bromobenzaldehyde | 2-(3-Bromophenyl)-5-phenyloxazole | 76 |
| 4 | 2-Thiophenecarboxaldehyde | 2-(Thiophen-2-yl)-5-phenyloxazole | 68 |
These methodologies showcase the progress in developing metal-free synthetic routes to the oxazole core. While direct application to the synthesis of this compound under both metal-free and oxidant-free conditions requires further investigation, these studies provide a strong foundation for future work in this area. The adaptability of these reactions to a range of substrates suggests that with appropriate starting materials, such as a cyclohexyl-containing α-amino ketone and an aldehyde bearing a chloromethyl group precursor, the synthesis of the target compound could be achievable.
Reactivity and Derivatization Pathways of 2 Chloromethyl 5 Cyclohexyl 1,3 Oxazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chlorine atom on the methyl group at the 2-position of the oxazole (B20620) ring is activated towards nucleophilic substitution, behaving in a manner analogous to a benzylic halide. This reactivity allows for the introduction of a wide array of functional groups, facilitating the synthesis of diverse derivatives.
Carbon-Carbon Bond Forming Reactions (e.g., Wittig Reaction, Malonate Alkylation)
The chloromethyl group serves as an effective electrophile for the formation of new carbon-carbon bonds. For instance, in a reaction analogous to the behavior of other 2-(halomethyl)oxazoles, it can be converted into a phosphonium (B103445) salt, a precursor for the Wittig reaction. The reaction with triphenylphosphine (B44618) would yield a phosphonium salt, which upon treatment with a base, generates a phosphorus ylide. This ylide can then react with aldehydes or ketones to form vinyl-substituted oxazoles.
Similarly, the chlorine can be displaced by stabilized carbanions, such as those derived from diethyl malonate. In a typical malonate alkylation, the enolate of diethyl malonate, generated by a suitable base like sodium ethoxide, acts as a nucleophile, attacking the chloromethyl group to form a new carbon-carbon bond. This reaction is particularly useful for extending the carbon chain at the 2-position of the oxazole. While these reactions have been demonstrated on analogues like 2-(bromomethyl)-4,5-diphenyloxazole, the reactivity of the chloromethyl group in 2-(chloromethyl)-5-cyclohexyl-1,3-oxazole is expected to follow a similar pathway.
Table 1: Representative Carbon-Carbon Bond Forming Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Wittig Reaction Precursor Synthesis | Triphenylphosphine (PPh₃) | 2-(Triphenylphosphoniomethyl)-5-cyclohexyl-1,3-oxazole chloride |
| Malonate Alkylation | Diethyl malonate, Base (e.g., NaOEt) | Diethyl 2-((5-cyclohexyl-1,3-oxazol-2-yl)methyl)malonate |
Introduction of Heteroatom-Containing Functionalities
The chloromethyl group readily reacts with a variety of heteroatom nucleophiles, allowing for the introduction of nitrogen, oxygen, and sulfur-containing moieties. Reactions with primary and secondary amines can be used to synthesize a range of 2-(aminomethyl)oxazole derivatives. Similarly, alkoxides and phenoxides can displace the chloride to form the corresponding ethers. Sulfur nucleophiles, such as thiols and thiocyanates, also exhibit good reactivity, leading to the formation of thioethers and thiocyanates, respectively.
Table 2: Examples of Heteroatom Introduction Reactions
| Nucleophile Type | Example Nucleophile | Product Functional Group |
|---|---|---|
| Nitrogen | Piperidine | 2-((Piperidin-1-yl)methyl)-5-cyclohexyl-1,3-oxazole |
| Oxygen | Sodium methoxide | 5-Cyclohexyl-2-(methoxymethyl)-1,3-oxazole |
| Sulfur | Sodium thiophenoxide | 5-Cyclohexyl-2-((phenylthio)methyl)-1,3-oxazole |
| Sulfur | Potassium thiocyanate | 2-((5-Cyclohexyl-1,3-oxazol-2-yl)methyl)thiocyanate |
Synthesis of Diverse 2-Substituted Oxazole Derivatives
The nucleophilic substitution reactions at the chloromethyl group are a cornerstone for the synthesis of a wide array of 2-substituted oxazole derivatives. The versatility of this approach allows for the systematic modification of the substituent at the 2-position, enabling the exploration of structure-activity relationships in various contexts. The resulting derivatives, with their diverse functionalities, can serve as building blocks for more complex molecules or as final products for various applications.
Functionalization of the 1,3-Oxazole Ring
While the chloromethyl group is the primary site of reactivity, the oxazole ring itself can also be functionalized, offering additional avenues for molecular diversification.
Directed Lithiation and Subsequent Electrophilic Quenches
The deprotonation of the oxazole ring using strong bases like organolithium reagents is a known method for its functionalization. In unsubstituted oxazole, lithiation occurs preferentially at the C2 position. However, in a 2,5-disubstituted oxazole such as this compound, the C2 position is already occupied. While direct lithiation at the C4 or C5 positions of a 2,5-disubstituted oxazole is not a commonly reported pathway due to the directing effects of the existing substituents, functionalization at these positions can be achieved through alternative methods. For instance, halogen-metal exchange on a pre-functionalized bromo-oxazole can generate a lithiated species at a specific position, which can then be quenched with an electrophile.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-H Activation, Suzuki-Miyaura Coupling)
Modern cross-coupling reactions provide powerful tools for the functionalization of the oxazole ring. Palladium-catalyzed C-H activation has emerged as a direct method to form new carbon-carbon or carbon-heteroatom bonds. For oxazoles, C-H activation can be directed to the C4 or C5 positions, depending on the specific reaction conditions and the directing groups present on the substrate. This allows for the introduction of aryl, vinyl, or alkyl groups without the need for pre-functionalization of the ring.
The Suzuki-Miyaura coupling is another highly effective method for the functionalization of the oxazole ring. This reaction typically involves the coupling of an organoboron reagent with a halide or triflate. To apply this to this compound, the ring would first need to be halogenated, for instance, at the C4 position. The resulting 4-bromo-2-(chloromethyl)-5-cyclohexyl-1,3-oxazole could then undergo a Suzuki-Miyaura coupling with a boronic acid to introduce a new substituent at the C4 position. This two-step sequence provides a reliable method for the synthesis of trisubstituted oxazoles.
Table 3: Cross-Coupling Strategies for Oxazole Ring Functionalization
| Reaction Type | General Approach | Potential Outcome |
|---|---|---|
| Palladium-Catalyzed C-H Activation | Reaction with an aryl halide in the presence of a palladium catalyst. | Introduction of an aryl group at the C4 position. |
| Suzuki-Miyaura Coupling | 1. Bromination of the oxazole ring (e.g., at C4). 2. Coupling with a boronic acid in the presence of a palladium catalyst. | Introduction of a new substituent (e.g., aryl, vinyl) at the C4 position. |
Transformations of the Cyclohexyl Substituent
The cyclohexyl group, while generally considered a stable and somewhat inert substituent, can undergo specific chemical modifications.
Chemical Modifications and Derivatizations on the Cyclohexyl Ring
Direct chemical modification of the cyclohexyl ring of this compound is challenging due to the unactivated nature of the saturated hydrocarbon ring. However, radical-mediated reactions can introduce functionality. For instance, free-radical halogenation could potentially introduce a halogen atom onto the cyclohexyl ring, which could then serve as a handle for further derivatization through nucleophilic substitution or elimination reactions.
Studies on related cyclohexyl-substituted systems have shown that rearrangements of cyclohexyl radicals to cyclopentylmethyl radicals can occur, particularly when radical-stabilizing groups are present on the ring. nih.gov While not directly demonstrated for this specific oxazole, it suggests a potential pathway for skeletal rearrangement under radical conditions.
More commonly, modifications to the cyclohexyl ring are incorporated prior to the synthesis of the oxazole ring itself. Starting with a functionalized cyclohexane (B81311) derivative allows for the introduction of a wide array of substituents, such as hydroxyl, amino, or keto groups, onto the cyclohexyl moiety.
| Modification Strategy | Reagents | Potential Functional Groups Introduced |
| Free-Radical Halogenation | NBS, AIBN | -Br |
| Pre-functionalized Starting Material | Substituted Cyclohexane Carboxylic Acid | -OH, -NH2, =O, etc. |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Elucidation of Reaction Mechanisms for Chloromethylation
The introduction of the chloromethyl group at the 2-position of an oxazole ring is a key synthetic step. While specific mechanistic studies on the chloromethylation of 5-cyclohexyl-1,3-oxazole (B6210502) are not extensively detailed in the provided search results, analogous chloromethylation reactions of other heterocyclic compounds, such as pyrazoles, have been investigated. researchgate.net
The chloromethylation of heterocyclic rings typically proceeds via an electrophilic substitution mechanism. Common chloromethylating agents include formaldehyde (B43269) and hydrogen chloride, or chloromethyl methyl ether. The reaction is often acid-catalyzed. The mechanism likely involves the formation of a highly electrophilic chloromethyl cation (ClCH₂⁺) or a related species, which then attacks the electron-rich position of the heterocyclic ring. For oxazoles, the C2 position is generally the most susceptible to electrophilic attack due to the influence of the ring oxygen and nitrogen atoms.
The presence of the cyclohexyl group at the 5-position would likely have a modest electronic effect on the reactivity of the C2 position towards electrophilic attack.
Catalytic Pathways in Derivatization Processes
Catalysis plays a significant role in the derivatization of oxazoles. researchgate.net Metal-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at various positions on the oxazole ring.
For this compound, the chloromethyl group is an excellent electrophilic partner for various cross-coupling reactions. For instance, palladium- or nickel-catalyzed reactions, such as Suzuki, Stille, or Negishi couplings, could be employed to couple the chloromethyl group with a wide range of organometallic reagents. This would allow for the introduction of aryl, vinyl, alkyl, and other organic fragments at the 2-position.
Furthermore, the oxazole ring itself can be functionalized through catalytic C-H activation. researchgate.net While the C4 and C5 positions are potential sites for such reactions, the inherent reactivity of the chloromethyl group would need to be considered and potentially protected.
Catalytic processes are also crucial in the synthesis of the oxazole ring itself. Various metal catalysts, including copper, gold, and palladium, have been employed to promote the cyclization reactions that form the oxazole core. researchgate.net
| Catalytic Reaction | Catalyst | Substrate | Product |
| Suzuki Coupling | Pd(PPh₃)₄ | This compound, Arylboronic acid | 2-(Arylmethyl)-5-cyclohexyl-1,3-oxazole |
| Stille Coupling | PdCl₂(PPh₃)₂ | This compound, Organostannane | 2-(Alkyl/Arylmethyl)-5-cyclohexyl-1,3-oxazole |
| Negishi Coupling | NiCl₂(dppp) | This compound, Organozinc reagent | 2-(Alkyl/Arylmethyl)-5-cyclohexyl-1,3-oxazole |
Computational and Theoretical Studies on 2 Chloromethyl 5 Cyclohexyl 1,3 Oxazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
No specific quantum chemical calculations detailing the electronic structure and reactivity of 2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole have been found in the existing scientific literature. Such studies would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations to determine molecular orbital energies (such as HOMO and LUMO), electron density distribution, and electrostatic potential maps. These calculations are fundamental for predicting a molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. While general principles of oxazole (B20620) chemistry suggest reactivity patterns, specific quantitative data for this compound are not available.
Molecular Dynamics Simulations for Conformational Analysis
There are no published molecular dynamics (MD) simulation studies specifically focused on this compound. MD simulations are powerful tools for exploring the conformational landscape of a molecule, understanding its flexibility, and how it interacts with its environment, such as a solvent or a biological receptor, over time. For the title compound, such simulations could provide insights into the orientation of the cyclohexyl ring relative to the oxazole core and the rotational freedom of the chloromethyl group, which are crucial for its interaction with other molecules.
Theoretical Studies on Reaction Pathways and Transition States
A search of the chemical literature did not yield any theoretical studies on the reaction pathways and transition states involving this compound. Research in this area would typically employ computational methods to map out the energy landscape of chemical reactions, identifying the structures of transition states and calculating activation energies. This information is vital for understanding reaction mechanisms and predicting reaction kinetics.
In Silico Approaches for Structure-Reactivity Relationship Analysis
Specific in silico studies on the structure-reactivity relationships of this compound are not documented. Such analyses for a series of related compounds would typically involve the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models correlate structural or physicochemical properties of molecules with their biological activity or physical properties, providing a framework for predicting the behavior of new compounds.
Computational Methods in the Design of Novel Chemical Entities
While computational methods are widely used in the design of novel chemical entities based on the oxazole scaffold, specific applications involving this compound as a lead compound are not described in the literature.
Molecular Docking Methodologies for Ligand-Receptor Interaction Prediction
There are no specific molecular docking studies reported for this compound against any particular biological target. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug discovery to predict how a small molecule, such as the title compound, might interact with a protein target.
Prediction of Molecular Properties Relevant to Synthetic Design
Public databases like PubChem provide some predicted molecular properties for this compound. These are computationally generated and have not been experimentally verified.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 199.68 g/mol |
| XLogP3 | 3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 199.076392 g/mol |
| Monoisotopic Mass | 199.076392 g/mol |
| Topological Polar Surface Area | 21.6 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 211 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
Note: These properties are computationally predicted and are provided for informational purposes only.
Strategic Applications in Advanced Organic Synthesis
Role of 2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole as a Versatile Synthetic Precursor
The synthetic utility of this compound is primarily anchored in the high reactivity of the chloromethyl group. This functional handle serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles. This reactivity allows for the facile introduction of various functional groups at the 2-position of the oxazole (B20620) ring, transforming the initial scaffold into a plethora of more complex derivatives.
The reactivity of the 2-(chloromethyl) group is often compared to that of a benzylic chloride, rendering it susceptible to displacement by a broad range of nucleophiles. mdpi.com This versatility is a key attribute for its role as a synthetic precursor. For instance, reaction with amines, alkoxides, and thiolates provides straightforward access to 2-(aminomethyl)-, 2-(alkoxymethyl)-, and 2-(thiomethyl)-5-cyclohexyl-1,3-oxazole derivatives, respectively. nih.gov
Below is a table summarizing some of the key transformations of this compound:
| Nucleophile | Resulting Functional Group | Potential Application of Product |
|---|---|---|
| Amines (R-NH2) | Secondary Amines | Pharmaceutical intermediates |
| Alcohols/Alkoxides (R-OH/R-O-) | Ethers | Building blocks for complex molecules |
| Thiols/Thiolates (R-SH/R-S-) | Thioethers | Precursors for sulfoxides and sulfones |
| Azide (N3-) | Azides | Click chemistry, synthesis of amines |
| Cyanide (CN-) | Nitriles | Precursors for carboxylic acids, amines |
These transformations are instrumental in the strategic elaboration of the oxazole core, enabling chemists to tailor the molecule's properties for specific applications in multistep synthesis.
Integration into Multistep Total Synthesis Campaigns
The oxazole moiety is a recurring motif in a multitude of natural products, many of which exhibit significant biological activity. researchgate.netrsc.orgpitt.edu Consequently, the development of synthetic routes to these complex molecules is a major focus of contemporary organic chemistry. Building blocks like this compound can be pivotal in these endeavors, serving as key intermediates in the total synthesis of such natural products. nih.govvnulib.edu.vn
One of the strategic advantages of incorporating an oxazole ring in a total synthesis is its role as a masked carboxylic acid derivative. nih.gov The stability of the oxazole ring to a variety of reaction conditions allows it to be carried through multiple synthetic steps, only to be unmasked to reveal a carboxylic acid functionality at a later, strategic stage of the synthesis.
Furthermore, the 2-(chloromethyl) group can be elaborated into more complex side chains that are integral to the final target molecule. For example, the conversion of the chloromethyl group to a phosphonium (B103445) salt would enable Wittig-type reactions, facilitating the formation of carbon-carbon double bonds and the extension of the carbon skeleton. A notable example of a similar 2-(halomethyl)oxazole being used in synthesis is in a concise route to Oxaprozin, an anti-inflammatory drug. nih.gov
Utilization in the Construction of Complex Heterocyclic Scaffolds
Beyond its role in the total synthesis of natural products, this compound is a valuable precursor for the construction of other complex heterocyclic scaffolds. The oxazole ring itself can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can function as a diene. tandfonline.comresearchgate.netacs.org
The Diels-Alder reaction of oxazoles with various dienophiles, such as alkenes and alkynes, provides a powerful method for the synthesis of highly substituted pyridine (B92270) and furan (B31954) derivatives. tandfonline.comresearchgate.netderpharmachemica.comresearchgate.net This transformation typically involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction or other rearrangement of the initial adduct to yield the final aromatic heterocycle. The substituents on the oxazole ring, such as the cyclohexyl group at the 5-position, can influence the regioselectivity and stereoselectivity of the cycloaddition, as well as become a key feature of the final product's architecture.
The ability to convert the relatively simple oxazole ring into more complex heterocyclic systems like pyridines is of great synthetic value, as the pyridine motif is also a ubiquitous feature in pharmaceuticals and agrochemicals. nih.gov
Contribution to the Development of Chemical Libraries for Research Purposes
In the realm of drug discovery and medicinal chemistry, the generation of chemical libraries containing a diverse array of small molecules is crucial for identifying new lead compounds. mdpi.comnih.govnih.gov The structural attributes of this compound make it an excellent scaffold for the construction of such libraries.
The amenability of the 2-(chloromethyl) group to a wide range of nucleophilic substitution reactions allows for the rapid and efficient generation of a large number of derivatives from a common intermediate. This parallel synthesis approach is a cornerstone of combinatorial chemistry. By reacting the parent oxazole with a diverse set of amines, alcohols, thiols, and other nucleophiles, a library of compounds with varied physicochemical properties can be assembled.
Future Research Trajectories and Methodological Challenges
Development of Highly Enantioselective and Diastereoselective Syntheses
A significant frontier in the synthesis of complex oxazoles is the control of stereochemistry, particularly when chiral centers are present or could be introduced in the substituents. For 2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole, while the compound itself is achiral, derivatives or precursors involving the cyclohexyl ring or subsequent reactions at the chloromethyl group could involve stereocenters.
Future research will likely focus on:
Chiral Precursors: Employing enantiomerically pure starting materials, such as chiral β-hydroxy amides, which can be cyclized to form the oxazole (B20620) core. acs.org This approach transfers the existing chirality to the final product or its intermediates.
Asymmetric Catalysis: The development of catalytic systems that can induce enantioselectivity or diastereoselectivity during the formation of the oxazole ring or its precursors is a primary goal. This could involve chiral Lewis acids or transition-metal complexes with chiral ligands to control the spatial arrangement of reactants. acs.org
Substrate-Controlled Diastereoselection: In cases where multiple stereocenters are present, particularly within the cyclohexyl moiety or in derivatives, synthetic routes that leverage the inherent steric and electronic properties of the substrate to favor the formation of one diastereomer over another will be crucial. Research into the diastereoselective one-pot synthesis of related oxazolines has shown promise in controlling stereochemical outcomes. acs.org
The challenge lies in designing reactions that are not only stereoselective but also compatible with the functional groups present, specifically the reactive chloromethyl group.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The efficiency and selectivity of oxazole synthesis are heavily dependent on the catalyst employed. While classical methods often require harsh conditions, modern research is geared towards milder, more efficient catalytic processes. For the synthesis of this compound, future work will explore a variety of catalytic systems to improve yields and functional group tolerance. organic-chemistry.orgijpsonline.com
Key areas of exploration include:
Transition-Metal Catalysis: Copper, palladium, gold, and nickel catalysts have all demonstrated utility in forming the oxazole ring through various pathways, including cross-coupling and cyclization reactions. organic-chemistry.orgijpsonline.comnih.gov Future efforts will aim to tailor these catalysts to be effective for substrates bearing both alkyl (cyclohexyl) and halogenated alkyl (chloromethyl) substituents. For instance, copper(II) triflate has been effective for coupling α-diazoketones with amides to form 2,4-disubstituted oxazoles, a methodology that could be adapted. organic-chemistry.org
Photoredox Catalysis: Visible-light photoredox catalysis offers a sustainable and mild alternative for constructing oxazole rings. organic-chemistry.org These methods can enable tandem oxidative cyclizations from simple precursors like α-bromo ketones and amines, which could be adapted for the target molecule. organic-chemistry.org
Organocatalysis: The use of small organic molecules as catalysts is an expanding field. For oxazole synthesis, organocatalysts could mediate key bond-forming steps under mild conditions, avoiding the cost and potential toxicity of metal catalysts.
The following table summarizes promising catalytic systems for oxazole synthesis and their potential application.
Interactive Data Table: Catalytic Systems for Oxazole Synthesis
| Catalyst System | Reaction Type | Potential Application for this compound |
|---|---|---|
| Copper (e.g., Cu(OTf)₂, CuI) | Oxidative Cyclization, Direct Arylation | Catalyzing the cyclization of precursors like N-acyl amino ketones or coupling reactions to build the substituted oxazole framework. ijpsonline.comijpsonline.com |
| Palladium (e.g., Pd(PPh₃)₄) | Cross-Coupling (Suzuki, etc.), Direct Arylation | Useful for late-stage functionalization or building the oxazole ring through coupling of appropriately functionalized precursors. ijpsonline.com |
| Gold (e.g., PPh₃AuNTf₂) | Cycloisomerization of N-propargylamides | A powerful method for forming the oxazole ring from readily available starting materials that could incorporate the cyclohexyl and chloromethyl groups. researchgate.net |
| Nickel (e.g., Ni catalyst) | Suzuki-Miyaura Coupling | Could be employed in a one-pot synthesis/coupling sequence to generate highly substituted oxazoles. ijpsonline.com |
| Rhodium (e.g., Rh(II) catalysts) | Carbene Insertion Reactions | Can be used in reactions involving diazocarbonyl compounds to construct the oxazole core. nih.govnih.gov |
| Photoredox (e.g., [Ru(bpy)₃]Cl₂) | Oxidative Cyclization | A mild, light-driven method for cyclizing precursors, potentially reducing the need for harsh oxidants and high temperatures. organic-chemistry.org |
Deeper Mechanistic Understanding of Complex Reaction Systems
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. For the synthesis of this compound, elucidating the precise pathways of ring formation and functional group installation is a key research objective.
Future mechanistic studies will likely involve:
Identifying Key Intermediates: Trapping and characterizing transient intermediates, such as oxazolines or acylpyridinium salts, can provide direct evidence for a proposed reaction pathway. mdpi.comnih.gov For example, in the van Leusen oxazole synthesis, an oxazoline (B21484) intermediate is formed before elimination to the final oxazole. ijpsonline.commdpi.com
Kinetic Studies: Analyzing reaction rates under various conditions (e.g., changing catalyst loading, temperature, or reactant concentrations) can help determine the rate-determining step and provide insights into the roles of different reagents.
Isotopic Labeling: Using isotopically labeled starting materials (e.g., with ¹³C or ¹⁸O) allows chemists to track the fate of specific atoms throughout the reaction, confirming bond formations and rearrangements.
Mechanistic proposals for copper- and palladium-catalyzed direct arylations of oxazoles, for instance, involve complex catalytic cycles with steps like oxidative addition, carbopalladation, and reductive elimination. nih.gov A deeper understanding of these steps could allow for the rational design of catalysts that are more efficient for the specific substrates required for this compound.
Synergistic Integration of Computational and Experimental Approaches in Organic Synthesis
The combination of computational chemistry and experimental work provides a powerful paradigm for modern synthetic chemistry. For a target like this compound, this synergy can accelerate the development of synthetic routes.
Future research will benefit from:
Predicting Reaction Feasibility: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the thermodynamics of potential synthetic steps. This allows researchers to screen potential routes in silico before committing to laboratory work.
Catalyst Design: Computational modeling can help in understanding catalyst-substrate interactions, explaining observed selectivity, and guiding the design of new, more effective catalysts with optimized electronic and steric properties.
Mechanism Elucidation: Computational studies can model transition states and intermediates that are difficult or impossible to observe experimentally, providing strong support for proposed reaction mechanisms. nih.gov Studies have already utilized computational results to understand the formation of oxazoles from ketenimine intermediates. organic-chemistry.org
QSAR Models: As demonstrated in studies on other oxazole derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of novel compounds, guiding the synthesis of derivatives with desired characteristics. nih.gov
By predicting the most promising reaction conditions and catalyst structures, computational approaches can significantly reduce the amount of empirical experimentation required, saving time and resources.
Advancements in Sustainable Synthesis of Halogenated Oxazoles
In line with the principles of green chemistry, future synthetic strategies for halogenated oxazoles must address environmental impact by minimizing waste, avoiding hazardous substances, and reducing energy consumption. numberanalytics.com The synthesis of this compound provides a relevant case for implementing these principles.
Key directions for sustainable synthesis include:
Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis are proven methods for accelerating reaction rates, often leading to higher yields and shorter reaction times with reduced energy input. ijpsonline.comnih.govacs.org These techniques have been successfully applied to the synthesis of various oxazole derivatives. ijpsonline.com
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ionic liquids, or deep eutectic solvents is a major goal. ijpsonline.commdpi.com Modified van Leusen reactions have been successfully performed in water, demonstrating the viability of aqueous media for oxazole synthesis. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. numberanalytics.com This involves favoring addition and cyclization reactions over those that generate stoichiometric byproducts.
Safer Halogenation Methods: The introduction of the chloromethyl group traditionally might involve hazardous reagents. Research into greener halogenation techniques, such as using ammonium (B1175870) halides with an oxidant like hydrogen peroxide, could provide safer alternatives to reagents like N-chlorosuccinimide. researchgate.net
By focusing on these areas, the synthesis of halogenated oxazoles can be made more efficient, safer, and environmentally sustainable. nih.govrasayanjournal.co.in
Q & A
Q. What distinguishes this compound from its structural analogs in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
